(2E)-2-(BENZENESULFONYL)-3-[(2-CHLOROPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE
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Description
(2E)-2-(BENZENESULFONYL)-3-[(2-CHLOROPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE is a useful research compound. Its molecular formula is C23H19ClN2O2S2 and its molecular weight is 454.99. The purity is usually 95%.
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Biological Activity
The compound (2E)-2-(benzenesulfonyl)-3-[(2-chlorophenyl)amino]-3-{[(2-methylphenyl)methyl]sulfany}prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The structural formula of the compound includes key functional groups that contribute to its biological activity:
- Benzenesulfonyl group : Enhances solubility and may facilitate interactions with biological targets.
- Chlorophenyl amino group : Potentially involved in receptor binding.
- Methylphenyl sulfanyl group : Imparts unique reactivity and stability.
The compound's molecular formula is C23H19ClN2O2S with a molar mass of 420.89 g/mol.
The biological activity of this compound likely arises from its ability to interact with specific enzymes or receptors. The benzenesulfonyl moiety may enhance binding affinity, while the chlorophenyl and methylphenyl groups could influence specificity towards various biological targets.
Biological Activities
Research has indicated several potential biological activities for this compound, including:
- Antimicrobial Activity : Studies have shown that related benzenesulfonamide derivatives exhibit significant antimicrobial effects against various pathogens, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds often range from 6.28 to 6.72 mg/mL.
- Anti-inflammatory Effects : In vivo studies demonstrated that certain derivatives can significantly reduce inflammation in animal models, as evidenced by their ability to inhibit carrageenan-induced paw edema .
- Antitumor Activity : Preliminary findings suggest that similar compounds have antiproliferative effects against cancer cell lines such as HepG2 and NCI-H2170. For instance, one derivative exhibited an IC50 value of 1.94 µM against renal adenocarcinoma cells .
Case Studies
Several studies have explored the biological activities of compounds structurally related to (2E)-2-(benzenesulfonyl)-3-[(2-chlorophenyl)amino]-3-{[(2-methylphenyl)methyl]sulfany}prop-2-enenitrile:
- Study on Antimicrobial Activity :
- Anti-inflammatory Research :
- Antitumor Activity Assessment :
Data Table
Biological Activity | Compound | MIC/IC50 Value | Target Organism/Cell Line |
---|---|---|---|
Antimicrobial | 4a | 6.67 mg/mL | P. aeruginosa |
Antimicrobial | 4d | 6.72 mg/mL | E. coli |
Anti-inflammatory | N/A | Significant reduction in edema | Rat model |
Antitumor | N/A | 1.94 µM | NCI-H2170 (cancer cell line) |
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(2-chloroanilino)-3-[(2-methylphenyl)methylsulfanyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S2/c1-17-9-5-6-10-18(17)16-29-23(26-21-14-8-7-13-20(21)24)22(15-25)30(27,28)19-11-3-2-4-12-19/h2-14,26H,16H2,1H3/b23-22+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTPKWVYUUDWRL-GHVJWSGMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CS/C(=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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